Neodulin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

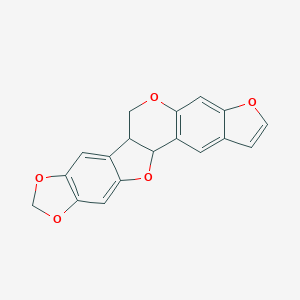

Neodulin is a pterocarpan, a type of natural isoflavonoid, with the molecular formula C18H12O5 . It is known for its complex structure, which includes a tetracyclic system of benzofuran-benzopyran rings. This compound has been identified in various plant species and is recognized for its biological activities, including antifungal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of neodulin involves several steps, starting from isoelliptol isoflavone. The process includes selective demethylation with boron tribromide, followed by treatment with sodium borohydride in absolute alcohol-tetrahydrofuran to yield the desired pterocarpan structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves organic solvents and reagents under controlled conditions to ensure the purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Neodulin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the aromatic positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

Neodulin has a wide range of scientific research applications:

Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a subject of interest in synthetic organic chemistry.

Biology: The compound’s antifungal properties make it valuable in biological research, particularly in studying plant defense mechanisms.

Medicine: this compound’s potential therapeutic properties are being explored, including its role in combating fungal infections.

Mecanismo De Acción

The mechanism of action of neodulin involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes and receptors, disrupting fungal cell wall synthesis and function. The exact pathways and molecular targets are still under investigation, but this compound’s antifungal activity is a key area of focus .

Comparación Con Compuestos Similares

4-Methoxyneodulin: A derivative of this compound with similar antifungal properties.

4-Methoxypterocarpin: Another pterocarpan with comparable biological activities.

Uniqueness: this compound stands out due to its specific structural features and potent antifungal activity. Its unique tetracyclic system and the presence of multiple oxygenated substituents contribute to its distinct chemical and biological properties .

Actividad Biológica

Neodulin, a compound isolated from the roots of Neorautanenia mitis, has garnered significant attention for its potential biological activities, particularly in gastrointestinal health. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is one of several compounds derived from Neorautanenia mitis, a plant traditionally used in African medicine, particularly for treating diarrhea. The compound's efficacy has been evaluated through various in vitro and in vivo studies, highlighting its pharmacological potential.

1. Antidiarrheal Activity

Research indicates that this compound exhibits pronounced antidiarrheal properties. In a study involving isolated rabbit jejunum, this compound demonstrated a concentration-dependent relaxation effect on the rhythmic contractions of the intestinal smooth muscle. The complete relaxation was observed at a concentration of 60 µg/mL .

Table 1: Antidiarrheal Effects of this compound and Other Compounds from N. mitis

| Compound | Dose (mg/kg) | Percentage Inhibition (%) |

|---|---|---|

| This compound | 20 | 65.07 |

| Pachyrrizine | 20 | 50.01 |

| Loperamide | 10 | Standard Control |

This table summarizes the percentage inhibition of defecation in a castor-oil-induced diarrhea model, where this compound showed comparable efficacy to standard antidiarrheal agents like loperamide.

The mechanism behind this compound's antidiarrheal effect appears to involve the modulation of gastrointestinal motility. The studies suggest that this compound may inhibit acetylcholine-induced contractions, thereby reducing intestinal motility and fluid secretion .

3. Additional Biological Activities

Beyond its antidiarrheal properties, this compound has been implicated in other biological activities:

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound and its parent plant:

- In Vivo Studies : In an experiment involving albino rats, administration of this compound resulted in significant inhibition of defecation compared to control groups treated with distilled water. This reinforces the traditional use of N. mitis in managing diarrhea .

- Comparative Analysis : A comparative analysis with other compounds like pachyrrizine and dolineone indicates that while all show some degree of antidiarrheal activity, this compound stands out for its higher efficacy at lower doses.

Propiedades

Número CAS |

13401-64-4 |

|---|---|

Fórmula molecular |

C18H12O5 |

Peso molecular |

308.3 g/mol |

Nombre IUPAC |

(1R,13R)-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene |

InChI |

InChI=1S/C18H12O5/c1-2-19-13-5-14-11(3-9(1)13)18-12(7-20-14)10-4-16-17(22-8-21-16)6-15(10)23-18/h1-6,12,18H,7-8H2/t12-,18-/m0/s1 |

Clave InChI |

VZDPNKZCXYBWLM-SGTLLEGYSA-N |

SMILES |

C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |

SMILES isomérico |

C1[C@@H]2[C@H](C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |

SMILES canónico |

C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |

Sinónimos |

NSC 356827; Edulin; (6aR,12aR)-6a,12a-Dihydro-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c]furo[3,2-g][1]benzopyran |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.